molecular formula C16H17F3O3 B1345403 cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-63-3

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345403
CAS No.: 736136-63-3
M. Wt: 314.3 g/mol
InChI Key: YFQPCWHDWXMIFZ-UHFFFAOYSA-N
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Description

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a side chain containing a trifluoromethylphenyl group and a ketone functional group

Scientific Research Applications

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. This positional isomerism can lead to differences in chemical behavior and biological activity, making it a compound of interest for targeted applications.

Properties

IUPAC Name

4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-3-1-2-12(9-13)14(20)8-10-4-6-11(7-5-10)15(21)22/h1-3,9-11H,4-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPCWHDWXMIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140711, DTXSID101145565
Record name trans-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-63-3, 735275-69-1
Record name trans-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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